Benzoic acid, 2-(3-pyridinylamino)-
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Overview
Description
Benzoic acid, 2-(3-pyridinylamino)-: is an organic compound with the molecular formula C12H10N2O2. It is a derivative of benzoic acid where the amino group is substituted with a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3-pyridinylamino)- can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with 3-bromopyridine under specific conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3-pyridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-(3-pyridinylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Aminobenzoic acid: An aromatic amine used in the synthesis of dyes and pharmaceuticals.
3-Pyridinylamine: A pyridine derivative with potential biological activities.
Uniqueness
Benzoic acid, 2-(3-pyridinylamino)- is unique due to the presence of both the benzoic acid and pyridinylamine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8,14H,(H,15,16) |
InChI Key |
GXXWFDUXYYQIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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